molecular formula C26H25N5O5S2 B12385951 N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide

Cat. No.: B12385951
M. Wt: 551.6 g/mol
InChI Key: CDEUPMQTCUBXHC-LQKURTRISA-N
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Description

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide is a complex organic compound that features a quinazoline core, a sulfamoylphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with an aromatic amine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a condensation reaction with an appropriate aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol-based reagents to introduce the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxylated derivatives of the quinazoline core.

    Substitution: Halogenated or alkylated aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide likely involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinazoline core is known to interact with various biological targets, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as cancer therapies, share the quinazoline core.

    Sulfamoylphenyl Derivatives: Sulfamethoxazole, an antibiotic, contains a sulfamoyl group similar to the one in the compound of interest.

Uniqueness

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other compounds with similar moieties.

Properties

Molecular Formula

C26H25N5O5S2

Molecular Weight

551.6 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H25N5O5S2/c1-36-23-9-5-2-6-19(23)16-28-30-24(32)17-37-26-29-22-8-4-3-7-21(22)25(33)31(26)15-14-18-10-12-20(13-11-18)38(27,34)35/h2-13,16H,14-15,17H2,1H3,(H,30,32)(H2,27,34,35)/b28-16+

InChI Key

CDEUPMQTCUBXHC-LQKURTRISA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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